2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 2,6-dichlorobenzyl alcohol with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Esterification: It can react with alcohols to form esters, a common reaction in organic synthesis.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoic acid derivative.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is utilized in various synthetic applications to modify molecules and create new compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar compounds to 2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride include:
2,6-Dichlorobenzoyl chloride: This compound is structurally similar but lacks the benzyl ether group, making it less versatile in certain synthetic applications.
Benzoyl chloride: A simpler acyl chloride that is widely used in organic synthesis but does not have the same specificity as this compound.
The uniqueness of this compound lies in its ability to introduce both the benzoyl and dichlorobenzyl groups into molecules, providing a dual functionalization capability that is valuable in complex synthetic routes .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAYYQADJCHQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242639 | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-91-8 | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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